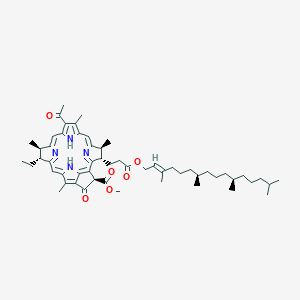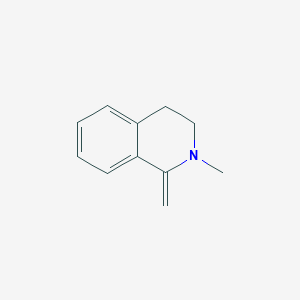
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline (MMTIQ) is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinoline alkaloids. MMTIQ has been widely studied for its potential therapeutic applications due to its unique structure and pharmacological properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline is not fully understood, but it is thought to involve the modulation of various neurotransmitters and receptors in the brain. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to increase the levels of dopamine and serotonin in the brain, which are involved in regulating mood and behavior. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has also been shown to modulate the activity of NMDA receptors, which are involved in learning and memory.
Biochemische Und Physiologische Effekte
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain, which are involved in regulating mood and behavior. In addition, 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, including its high potency and selectivity for certain receptors and neurotransmitters. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline also has good solubility in water and organic solvents, which makes it easy to work with in lab experiments. However, 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline research, including the development of new synthetic methods to produce 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline with higher yields and purity. In addition, further studies are needed to fully understand the mechanism of action of 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline and its potential therapeutic applications in various diseases. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline could also be studied in combination with other drugs to enhance its therapeutic effects. Finally, the potential toxicity of 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline needs to be further studied to ensure its safety for human use.
Synthesemethoden
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline can be synthesized through a variety of methods, including the Pictet-Spengler reaction, the Mannich reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a tetrahydroisoquinoline ring. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a nucleophile to form a β-amino carbonyl compound. The Skraup reaction involves the condensation of an aniline with a ketone or aldehyde in the presence of an oxidizing agent to form a quinoline derivative. These methods have been optimized to produce high yields of 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline with high purity.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been studied extensively for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and depression. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, 2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline has been shown to have antidepressant effects by increasing the levels of neurotransmitters such as serotonin and dopamine in the brain.
Eigenschaften
CAS-Nummer |
16585-04-9 |
|---|---|
Produktname |
2-Methyl-1-methylene-1,2,3,4-tetrahydroisoquinoline |
Molekularformel |
C11H13N |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-methyl-1-methylidene-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C11H13N/c1-9-11-6-4-3-5-10(11)7-8-12(9)2/h3-6H,1,7-8H2,2H3 |
InChI-Schlüssel |
NPAFTCBMITYZID-UHFFFAOYSA-N |
SMILES |
CN1CCC2=CC=CC=C2C1=C |
Kanonische SMILES |
CN1CCC2=CC=CC=C2C1=C |
Synonyme |
2-METHYL-1-METHYLENE-1,2,3,4-TETRAHYDROISOQUINOLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





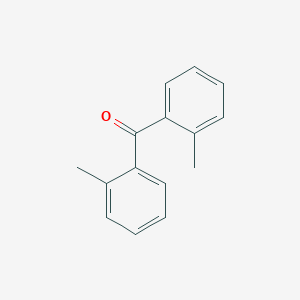
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
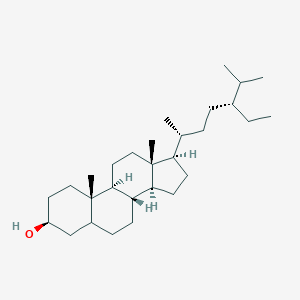
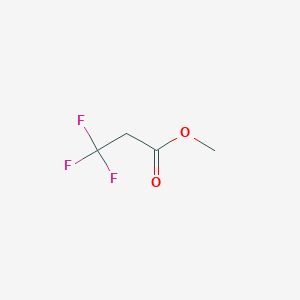
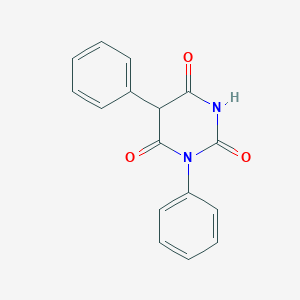


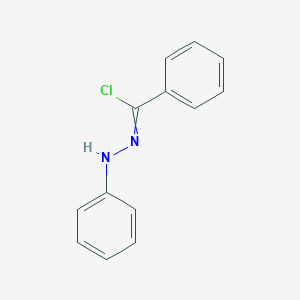
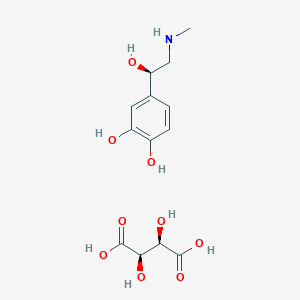
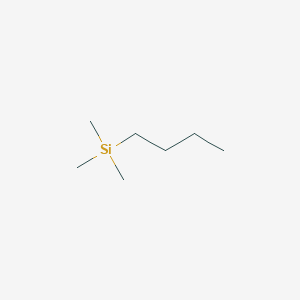
![2-Propenamide, N,N'-[oxybis(methylene)]bis-](/img/structure/B92522.png)
